Erycibelline

Description

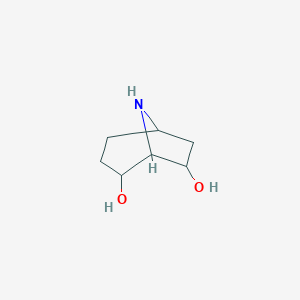

Structure

3D Structure

Properties

IUPAC Name |

8-azabicyclo[3.2.1]octane-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCZZQGJZNJSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C(CC1N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910383 | |

| Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107633-95-4 | |

| Record name | Erycibelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107633954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octane-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Isolation of Erycibelline from Erycibe elliptilimba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erycibelline, a dihydroxynortropane alkaloid, has been identified as a constituent of Erycibe elliptilimba Merr. et Chun., a plant utilized in traditional medicine. This technical guide provides a comprehensive overview of the available scientific information regarding the isolation of this compound, targeting researchers and professionals in drug development. While a specific, detailed protocol for the isolation of this compound from Erycibe elliptilimba is not extensively documented in publicly accessible literature, this guide synthesizes general alkaloid extraction principles and contextualizes them for the likely isolation of this compound. This document outlines a probable experimental workflow, presents a summary of expected quantitative data, and includes requisite visualizations to aid in the conceptualization of the isolation and potential signaling pathway interactions.

Introduction

Erycibe elliptilimba Merr. & Chun., a member of the Convolvulaceae family, has a history of use in traditional medicine. Phytochemical investigations have revealed the presence of various secondary metabolites, including alkaloids. Among these is this compound, a dihydroxynortropane alkaloid[1]. The structural class of nortropane alkaloids is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its members. While the specific bioactivity of this compound is not extensively detailed in the available literature, related compounds from Erycibe species have demonstrated activities such as anti-glaucoma, anti-arthritic, hepatoprotective, and anti-cancer effects. This guide aims to provide a foundational understanding for the prospective isolation and study of this compound.

Putative Isolation Protocol for this compound

The following protocol is a generalized procedure for the extraction and isolation of tropane alkaloids from plant material, adapted for the specific case of this compound from Erycibe elliptilimba. This protocol is based on established phytochemical techniques and should be optimized for specific laboratory conditions.

Plant Material Collection and Preparation

-

Collection: The relevant parts of Erycibe elliptilimba (e.g., stems, leaves) should be collected and authenticated by a qualified botanist.

-

Drying: The plant material should be air-dried in the shade or in a well-ventilated oven at a controlled temperature (typically 40-50 °C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Maceration/Soxhlet Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is often a good starting point for polar alkaloids. This can be done through maceration (soaking at room temperature for several days with occasional agitation) or more exhaustively using a Soxhlet apparatus.

-

Acid-Base Extraction: This is a crucial step for the selective isolation of alkaloids.

-

The crude extract is acidified with a dilute acid (e.g., 2% sulfuric acid or hydrochloric acid). This protonates the basic nitrogen atom of the alkaloids, rendering them soluble in the aqueous acidic solution.

-

The acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of around 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

The basified aqueous solution is then repeatedly extracted with a nonpolar organic solvent (e.g., chloroform or dichloromethane) to transfer the free base alkaloids into the organic phase.

-

-

Concentration: The combined organic extracts containing the crude alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.

Purification of this compound

The crude alkaloid extract, being a mixture of various compounds, requires further purification to isolate this compound.

-

Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel or alumina.

-

A solvent system of increasing polarity (e.g., a gradient of chloroform and methanol) is used to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound may require further purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to achieve optimal separation.

Structure Elucidation

The purified this compound is then subjected to spectroscopic analysis to confirm its structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that would be expected from a successful isolation of this compound. The values are illustrative and would need to be determined experimentally.

| Parameter | Expected Value/Range | Method of Determination |

| Yield of Crude Alkaloid Extract | 0.1 - 1.0% (w/w of dry plant material) | Gravimetric analysis |

| Purity of Isolated this compound | > 95% | HPLC, qNMR |

| Molecular Formula | C₈H₁₅NO₂ | High-Resolution Mass Spectrometry (HR-MS) |

| Molecular Weight | 157.1106 g/mol | Mass Spectrometry |

| ¹H NMR (indicative shifts) | δ 3.0-4.5 ppm (protons adjacent to N and O) | ¹H NMR Spectroscopy |

| ¹³C NMR (indicative shifts) | δ 50-70 ppm (carbons adjacent to N and O) | ¹³C NMR Spectroscopy |

Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Potential Signaling Pathway Interaction (Hypothetical)

Given that many alkaloids exhibit biological activity by interacting with cellular signaling pathways, a hypothetical pathway is presented below. The specific targets of this compound are yet to be elucidated.

Caption: Hypothetical signaling pathway for this compound's bioactivity.

Conclusion

This compound represents a potentially valuable natural product from Erycibe elliptilimba. While the precise, detailed isolation protocol remains to be fully documented in accessible literature, this guide provides a robust framework based on established phytochemical principles to facilitate its isolation and further study. The successful purification and structural elucidation of this compound will be a critical first step in unlocking its therapeutic potential and understanding its mechanism of action. Future research should focus on the systematic phytochemical investigation of Erycibe elliptilimba to develop a standardized isolation procedure and to fully characterize the pharmacological profile of this compound.

References

Unveiling the Molecular Architecture of Erycibelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical structure elucidation of Erycibelline, a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba. The determination of its complex molecular framework is a testament to the power of modern spectroscopic techniques. This document outlines the experimental protocols and the logical application of mass spectrometry and nuclear magnetic resonance spectroscopy in piecing together the structure of this natural product.

Isolation and Purification

This compound was isolated from the dried and powdered aerial parts of Erycibe elliptilimba. The experimental workflow for its extraction and purification is as follows:

Spectroscopic Data Analysis

The determination of this compound's molecular formula and the elucidation of its planar structure and stereochemistry were achieved through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of the protonated molecule, which was crucial for determining the molecular formula.

| Technique | Ion | m/z (Measured) | m/z (Calculated) | Molecular Formula |

| HR-ESI-MS | [M+H]⁺ | 188.1002 | 188.1019 | C₉H₁₄NO₃ |

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provided the foundational information about the chemical environment of each proton and carbon atom in the molecule. The data, acquired in deuterated methanol (CD₃OD), is summarized below.

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 65.8 | 4.08 | br s | |

| 2 | 68.1 | 4.45 | d | 5.4 |

| 3 | 72.9 | 4.15 | t | 5.4 |

| 4 | 38.8 | 2.05 | m | |

| 1.85 | m | |||

| 5 | 65.8 | 4.08 | br s | |

| 6 | 70.2 | 4.33 | dd | 8.4, 3.0 |

| 7 | 55.4 | 3.55 | t | 8.4 |

| 8 | - | - | - | - |

| 9 | 175.5 | - | - | - |

| N-CH₃ | - | - | - | - |

Structure Elucidation Workflow

The elucidation of this compound's structure was a stepwise process, integrating data from various spectroscopic techniques. The logical flow of this process is depicted below.

Key 2D NMR Correlations

Two-dimensional NMR experiments, particularly COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity of the atoms within the this compound molecule.

COSY Analysis

The ¹H-¹H COSY spectrum revealed key proton-proton coupling networks, allowing for the assembly of molecular fragments. Notably, a spin system from H-1 through H-4 and another from H-5 through H-7 were identified.

HMBC Analysis

The HMBC spectrum provided crucial long-range correlations between protons and carbons, which were essential for connecting the molecular fragments identified by COSY and for placing the quaternary carbons and heteroatoms.

The key HMBC and COSY correlations that defined the nortropane skeleton are visualized below.

Conclusion

The collective analysis of data from mass spectrometry and a variety of NMR techniques enabled the unambiguous determination of the chemical structure of this compound. The systematic application of these analytical methods, from establishing the molecular formula to mapping out the intricate network of atomic connections, exemplifies the modern approach to natural product structure elucidation. This detailed understanding of this compound's molecular architecture is a critical first step for its potential development as a therapeutic agent.

Spectroscopic Data of Erycibelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Erycibelline. Due to the limited public availability of the complete raw data from primary literature, this document presents a summary based on known structural information and typical spectroscopic values for similar nortropane alkaloids. It is intended to serve as a reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

This compound is a dihydroxynortropane alkaloid with the molecular formula C₇H₁₃NO₂. Its structure is characterized by a bicyclic nortropane core with two hydroxyl groups.

Molecular Formula: C₇H₁₃NO₂ IUPAC Name: (1R,2R,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-2-ol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~3.5 | br s | - |

| H-2 | ~4.0 | d | ~4.0 |

| H-3α | ~2.0 | m | - |

| H-3β | ~1.8 | m | - |

| H-4α | ~2.1 | m | - |

| H-4β | ~1.9 | m | - |

| H-5 | ~3.6 | br s | - |

| H-6 | ~4.2 | d | ~4.0 |

| H-7α | ~1.7 | m | - |

| H-7β | ~1.6 | m | - |

| N-CH₃ | ~2.5 | s | - |

¹³C NMR (Carbon NMR)

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~60 |

| C-2 | ~70 |

| C-3 | ~35 |

| C-4 | ~30 |

| C-5 | ~62 |

| C-6 | ~72 |

| C-7 | ~33 |

| N-CH₃ | ~40 |

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺: 144.0968 | Calculated for C₇H₁₄NO₂⁺: 144.0970 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~1100 | Strong | C-O Stretch (Alcohol) |

| ~1050 | Strong | C-N Stretch (Amine) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are representative of standard methods used for the characterization of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: One-dimensional carbon spectra are acquired with proton decoupling. A larger spectral width (~220 ppm) is used. A greater number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of this compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Biosynthesis of Nortropane Alkaloids in Erycibe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erycibe, belonging to the Convolvulaceae family, is known to produce a variety of secondary metabolites, including nortropane alkaloids. These compounds, characterized by a tropane skeleton lacking the N-methyl group, exhibit a range of biological activities and are of significant interest for drug discovery and development. A notable example is (-)-Erycibelline, a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. Despite the interest in these molecules, the biosynthetic pathway of nortropane alkaloids within the Erycibe genus remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, drawing parallels with the well-characterized tropane alkaloid biosynthesis in the Solanaceae family and related species in the Convolvulaceae. Furthermore, this document outlines detailed experimental protocols for the elucidation of this pathway, including enzyme assays and quantitative analysis of metabolites, and presents key enzymatic data from homologous pathways to serve as a reference for future research.

Proposed Biosynthetic Pathway of Nortropane Alkaloids in Erycibe

The biosynthesis of nortropane alkaloids in Erycibe is hypothesized to follow a pathway analogous to the tropane alkaloid biosynthesis well-documented in the Solanaceae family, with specific modifications to yield the characteristic nortropane scaffold. The proposed pathway commences with amino acid precursors and proceeds through a series of enzymatic reactions to form the core nortropane structure, which is then further diversified.

The initial steps are believed to be conserved, starting from L-arginine or L-ornithine, which are converted to putrescine. A key enzyme, Putrescine N-methyltransferase (PMT), which catalyzes the first committed step in tropane alkaloid biosynthesis in Solanaceae, has also been identified in the Convolvulaceae family, suggesting its likely involvement in Erycibe. Tropinone, a central intermediate, is then reduced to pseudotropine by Tropinone Reductase II (TRII). Pseudotropine serves as the direct precursor to nortropane alkaloids like calystegines. The subsequent steps leading to specific Erycibe nortropane alkaloids, such as Erycibelline, likely involve a series of hydroxylation and other modification reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and dioxygenases.

Key Enzymes and Homologous Data

While specific enzymatic data for Erycibe is not yet available, the kinetic properties of homologous enzymes from other plant species provide a valuable reference for researchers. The following table summarizes key parameters for enzymes likely involved in the early stages of nortropane alkaloid biosynthesis.

| Enzyme | Abbreviation | Source Organism | Substrate | Km (µM) | Vmax | Optimal pH |

| Putrescine N-methyltransferase | PMT | Nicotiana tabacum | Putrescine | 100-200 | - | 8.0-9.0 |

| Tropinone Reductase I | TRI | Datura stramonium | Tropinone | 35 | - | 6.0-6.5 |

| Tropinone Reductase II | TRII | Hyoscyamus niger | Tropinone | 250 | - | 7.0-7.5 |

| Hyoscyamine 6β-hydroxylase | H6H | Hyoscyamus niger | Hyoscyamine | 35 | - | 7.8 |

Note: This table presents data from homologous enzymes and should be used as a guideline for initial experimental design in Erycibe.

Experimental Protocols

The elucidation of the nortropane alkaloid biosynthetic pathway in Erycibe requires a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry.

General Experimental Workflow for Pathway Elucidation

A systematic workflow is essential to identify and characterize the enzymes and intermediates of the biosynthetic pathway.

The Discovery and History of Erycibelline: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Erycibelline, a naturally occurring dihydroxynortropane alkaloid, has garnered attention for its intriguing chemical structure and potential therapeutic applications. Isolated from the traditional Chinese medicinal herb Erycibe elliptilimba, this compound stands as a noteworthy example of the rich chemical diversity found in nature. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Discovery and Natural Occurrence

This compound was first isolated from the stems of Erycibe elliptilimba Merr. & Chun, a plant belonging to the Convolvulaceae family.[1][2] This plant has a history of use in traditional Chinese medicine for the treatment of rheumatic diseases and as a pain reliever, suggesting a long-standing empirical understanding of its bioactive components.[3] Phytochemical investigations of Erycibe species have revealed the presence of various alkaloids, with nortropane alkaloids like this compound being a characteristic class of compounds.[2]

The First Stereoselective Synthesis

A significant milestone in the study of this compound was its first stereoselective synthesis, accomplished by the research group of Chu-Yi Yu.[3] This elegant synthetic route provided access to the molecule, enabling further investigation of its biological properties and potential therapeutic applications.

The synthesis is notable for its strategic use of a cyclic nitrone as a key intermediate and a Samarium(II) iodide (SmI2)-induced intramolecular reductive coupling reaction.[3][4] This key step allowed for the stereoselective formation of the characteristic nortropane skeleton of this compound with a good yield.[3]

Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process beginning from readily available starting materials and proceeding through carefully planned transformations to construct the complex architecture of the final natural product.

Biological Activity and Therapeutic Potential

This compound has been identified as a potent glycosidase inhibitor.[4] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibitors of these enzymes have significant therapeutic potential in the management of various diseases, including diabetes, viral infections, and cancer. The specific inhibitory profile of this compound against different glycosidases is an area of ongoing research.

The traditional use of Erycibe elliptilimba for treating rheumatic disease and pain suggests that this compound may possess anti-inflammatory and analgesic properties.[3] The underlying mechanisms for these potential effects are not yet fully elucidated and warrant further investigation. Nortropane alkaloids, as a class, are known to interact with various receptors and signaling pathways in the nervous system, which could provide a basis for their analgesic effects.

Quantitative Biological Data

While the glycosidase inhibitory activity of this compound has been reported, specific quantitative data, such as IC50 values against a panel of glycosidases, are not yet widely available in the public domain. Further studies are required to quantify its potency and selectivity.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Target/Assay | Quantitative Data | Reference |

| Glycosidase Inhibition | General | Not specified | [4] |

| Anti-inflammatory | Inferred from traditional use | Not available | [3] |

| Analgesic | Inferred from traditional use | Not available | [3] |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are crucial for its further study and development.

Synthesis of the Cyclic Nitrone Intermediate

The synthesis commences with the organometallic addition to a suitable precursor to form a cyclic nitrone. This is followed by oxidation and deprotection steps to yield the aldehyde-functionalized cyclic nitrone poised for the key cyclization reaction.

SmI2-Induced Intramolecular Reductive Coupling

The cornerstone of the synthesis is the intramolecular reductive coupling of the aldehyde-functionalized nitrone, promoted by Samarium(II) iodide. This reaction proceeds with high stereoselectivity to form the core nortropane structure of this compound.

Table 2: Key Reaction in the Synthesis of (-)-Erycibelline

| Reaction Step | Reagents and Conditions | Purpose |

| Intramolecular Reductive Coupling | Samarium(II) iodide (SmI2) | Stereoselective formation of the nortropane skeleton |

Final Reductions and Deprotection

Following the successful cyclization, a series of reduction and deprotection steps are carried out to furnish the final natural product, (-)-Erycibelline.

Future Directions

The discovery and successful synthesis of this compound have opened up new avenues for research. Future efforts should focus on:

-

Comprehensive Biological Profiling: A thorough evaluation of this compound's inhibitory activity against a wide range of glycosidases and other potential biological targets is necessary to fully understand its therapeutic potential.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying its potential anti-inflammatory and analgesic effects is a critical next step. This could involve investigating its interaction with key signaling pathways involved in inflammation and pain perception.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs will be instrumental in understanding the structural features crucial for its biological activity and in developing more potent and selective therapeutic agents.

The journey of this compound from a component of a traditional remedy to a synthetically accessible molecule with defined biological activity highlights the power of natural product chemistry in modern drug discovery. Continued research into this fascinating molecule holds the promise of new therapeutic strategies for a range of diseases.

References

Erycibelline: A Technical Whitepaper on its Ethnobotanical Origins and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erycibelline, a dihydroxynortropane alkaloid isolated from plants of the Erycibe genus, presents a compelling subject for modern pharmacological investigation. While direct traditional medicinal applications of the isolated compound are not documented, the rich history of the source plants in folk medicine provides a strong ethnobotanical basis for its study. This technical guide synthesizes the available information on the traditional uses of Erycibe species, alongside the known chemical properties and pharmacological activities of this compound, with a focus on its potential as a glycosidase inhibitor. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic promise of this natural compound.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing novel chemical scaffolds with diverse biological activities. The genus Erycibe, belonging to the Convolvulaceae family, has a long-standing history of use in traditional medicine across Asia for a variety of ailments.[1] Phytochemical investigations of this genus have led to the isolation of several bioactive compounds, including the alkaloid this compound from Erycibe elliptilimba.[2] This whitepaper provides an in-depth overview of the traditional medicinal uses of the Erycibe genus as a proxy for the potential applications of its constituents, and then delves into the specific chemical and pharmacological properties of this compound.

Ethnobotanical Landscape of the Erycibe Genus

While there is no specific record of the traditional use of the isolated compound this compound, the plants from which it is derived have been extensively used in folk medicine. The genus Erycibe is traditionally employed for treating conditions such as rheumatic arthralgia, primary glaucoma, liver diseases, and various infectious diseases and malignancies.[3]

The species Erycibe paniculata is particularly well-documented for its ethnomedicinal applications. Traditional preparations of this plant are used to address a wide range of health concerns.

Table 1: Summary of Traditional Medicinal Uses of Erycibe paniculata

| Ailment/Condition | Plant Part Used | Traditional Preparation Method |

| Joint Pain (Arthritis) | Leaves | Decoction |

| Wounds | Not specified | Topical Paste |

| Cholera | Bark | Not specified |

| Dysentery | Bark | Not specified |

| Fever | Root, Bark | Extract, Decoction |

| Headache | Bark | Decoction |

| Night Blindness | Young Leaf | Extract |

| Sprains | Leaf and Stem | Syrup |

Phytochemistry and Pharmacology of this compound

Chemical Profile

This compound is classified as a dihydroxynortropane alkaloid.[2] Its chemical structure is presented below.

Chemical Structure of this compound

-

Molecular Formula: C₇H₁₃NO₂[1]

-

CAS Number: 107633-95-4

Pharmacological Activity: Glycosidase Inhibition

Current research points towards this compound's potential as a glycosidase inhibitor.[2] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibition of these enzymes is a therapeutic strategy for managing conditions such as type 2 diabetes and certain viral infections. While specific quantitative data on the inhibitory activity of this compound is limited in the readily available literature, its structural classification as a nortropane alkaloid is significant. Other nortropane alkaloids have been identified as potent glycosidase inhibitors.[4]

Potential Mechanisms of Action and Therapeutic Implications

The probable mechanism of action for this compound, based on its classification, is the competitive inhibition of glycosidase enzymes. By mimicking the structure of the natural substrate, this compound could bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates.

Proposed Signaling Pathway

The inhibition of alpha-glucosidase in the brush border of the small intestine is a key mechanism for controlling postprandial hyperglycemia. By delaying carbohydrate digestion, the rate of glucose absorption is reduced. This proposed mechanism is illustrated in the following diagram.

Caption: Proposed mechanism of this compound as an alpha-glucosidase inhibitor.

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the available literature, this section outlines a general methodology for the isolation and evaluation of similar alkaloids, which can be adapted for future research on this compound.

General Isolation Protocol for Dihydroxynortropane Alkaloids

A common approach for isolating alkaloids from plant material involves a multi-step extraction and chromatographic process.

Caption: A general workflow for the isolation of this compound.

In Vitro Alpha-Glucosidase Inhibition Assay

To quantify the inhibitory potential of this compound, a standard in vitro alpha-glucosidase inhibition assay can be employed.

Table 2: General Protocol for Alpha-Glucosidase Inhibition Assay

| Step | Procedure |

| 1. Reagent Preparation | Prepare phosphate buffer, α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution, and various concentrations of this compound. |

| 2. Incubation | In a 96-well plate, mix the enzyme solution with different concentrations of this compound or a control (e.g., acarbose) and incubate. |

| 3. Reaction Initiation | Add the pNPG substrate to each well to start the enzymatic reaction. |

| 4. Reaction Termination | After a set incubation period, stop the reaction by adding a sodium carbonate solution. |

| 5. Measurement | Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader. |

| 6. Calculation | Calculate the percentage of inhibition and determine the IC₅₀ value for this compound. |

Conclusion and Future Directions

This compound, an alkaloid from the traditionally used Erycibe genus, holds promise as a lead compound for the development of new therapeutics, particularly in the area of metabolic disorders. The ethnobotanical history of its source plants provides a strong rationale for its investigation. Future research should focus on:

-

Quantitative Analysis: Determining the concentration of this compound in traditional preparations of Erycibe species.

-

Detailed Pharmacological Studies: Elucidating the specific inhibitory activity of this compound against a panel of glycosidase enzymes and exploring other potential pharmacological targets.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases such as diabetes.

-

Mechanism of Action: Investigating the precise molecular interactions and signaling pathways modulated by this compound.

The synthesis of the information presented in this whitepaper provides a solid foundation for advancing the scientific understanding and potential therapeutic application of this compound.

References

Ethnopharmacology of Erycibe elliptilimba: A Technical Guide for Researchers

Introduction

Erycibe elliptilimba Merrill & Chun., a member of the Convolvulaceae family, is a perennial climbing shrub native to Southeast Asia, including regions of China, India, and Nepal.[1] In traditional medicine systems, particularly in Thai and Chinese practices, this plant has been utilized for the treatment of a variety of ailments, most notably infections and malignancies.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the ethnopharmacology of Erycibe elliptilimba, focusing on its phytochemical constituents, pharmacological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Traditional Uses

Historically, Erycibe elliptilimba has been prescribed for various infectious diseases and has been used in traditional cancer therapies.[1][2] Its application in folk medicine for these conditions has prompted scientific investigation into its bioactive properties.

Phytochemical Composition

To date, phytochemical studies on Erycibe elliptilimba have identified the presence of several classes of compounds, although quantitative data remains limited in the available literature. The primary identified constituents include:

-

Nortropane Alkaloids: Specifically, calystegines have been reported.

-

Coumarins: Scopoletin is a notable coumarin identified in this species.

Further research is required to quantify the concentrations of these and other potential bioactive compounds in various parts of the plant.

Pharmacological Activities

The primary pharmacological activities of Erycibe elliptilimba that have been investigated are its antiproliferative and antimicrobial effects.

Antiproliferative Activity

Extracts of Erycibe elliptilimba have demonstrated significant antiproliferative effects against various human cancer cell lines. A methanolic extract, in particular, has shown promising activity.[2]

Table 1: Antiproliferative Activity of Erycibe elliptilimba Methanolic Extract Fraction 3

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |

| SKBR3 | Human Breast Cancer | 56.07 | [1] |

| MDA-MB-435 | Human Breast Cancer | 30.61 | [1] |

ED₅₀: Effective dose for 50% inhibition of cell proliferation.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of Erycibe elliptilimba. It is important to note that specific parameters may need to be optimized for individual laboratory conditions and research objectives.

Preparation of Methanolic Extract

A standardized protocol for the preparation of a methanolic extract from Erycibe elliptilimba for bioassays would typically involve the following steps:

-

Plant Material Collection and Preparation: The plant material (e.g., stems, leaves) is collected, identified by a taxonomist, and air-dried in the shade. The dried material is then ground into a fine powder.

-

Maceration: The powdered plant material is soaked in methanol (e.g., 1:10 w/v) at room temperature for a specified period (e.g., 72 hours), with occasional agitation.

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to yield the crude methanolic extract.

-

Fractionation (Optional): The crude extract can be further fractionated using techniques like column chromatography to isolate fractions with enhanced bioactivity. For instance, "Fraction 3" mentioned in the antiproliferative studies was obtained through such a process, though the specific chromatographic conditions are not detailed in the available literature.

Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: The cells are then treated with various concentrations of the Erycibe elliptilimba extract or its fractions. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The treated cells are incubated for a specific period, for example, 48 hours.[1]

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the plant extract at specified concentrations for a defined period (e.g., 48 hours).[1]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A.

-

Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The data is then used to generate histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: G2/M Cell Cycle Arrest

Studies on the methanolic extract of Erycibe elliptilimba have indicated that its antiproliferative effect on certain cancer cells, such as the MDA-MB-435 human breast cancer cell line, is associated with an induction of cell cycle arrest at the G2/M phase.[1] This suggests that compounds within the extract interfere with the cellular machinery that governs the transition from the G2 phase to mitosis.

While the precise molecular targets have not yet been fully elucidated for Erycibe elliptilimba, the G2/M checkpoint is a complex process regulated by the activity of the Cyclin B1/CDK1 complex. It is plausible that phytochemicals in the extract could modulate the activity of this complex, either directly or through upstream signaling pathways.

Below is a generalized logical workflow for investigating G2/M cell cycle arrest induced by a plant extract.

Caption: Workflow for investigating G2/M cell cycle arrest.

Potential Signaling Pathways

The induction of G2/M arrest and apoptosis are complex processes involving multiple signaling pathways. Based on the observed biological activities of Erycibe elliptilimba extracts, the following generalized signaling pathways are likely candidates for its mechanism of action. Further research, particularly western blot analyses of key regulatory proteins, is necessary to confirm the specific involvement of these pathways.

Hypothesized G2/M Arrest Signaling Pathway

The G2/M checkpoint is primarily controlled by the Cyclin B1-CDK1 complex. Inhibition of this complex prevents entry into mitosis. A potential mechanism for the action of Erycibe elliptilimba is the downregulation of Cyclin B1 or the modulation of CDK1 activity through inhibitory phosphorylation.

Caption: Hypothesized G2/M arrest signaling pathway.

Hypothesized Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway.

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

Erycibe elliptilimba is a plant with a rich history in traditional medicine for treating infections and cancer. Scientific studies have begun to validate these traditional uses, demonstrating the antiproliferative properties of its extracts and suggesting a mechanism of action involving the induction of G2/M cell cycle arrest and apoptosis. However, the field is still in its nascent stages.

Future research should focus on:

-

Bioassay-Guided Fractionation: To isolate and identify the specific bioactive compounds responsible for the observed pharmacological effects.

-

Quantitative Phytochemical Analysis: To develop and validate analytical methods (e.g., HPLC, GC-MS) for the quantification of key phytochemicals like scopoletin and calystegines in plant material from different geographical locations and at various stages of growth.

-

Mechanistic Studies: To conduct in-depth investigations into the molecular mechanisms of action, including western blot analyses to identify the specific signaling proteins (e.g., cyclins, CDKs, caspases, Bcl-2 family members) that are modulated by the plant's constituents.

-

In Vivo Studies: To evaluate the efficacy and safety of Erycibe elliptilimba extracts and isolated compounds in animal models of cancer and infectious diseases.

A more thorough understanding of the ethnopharmacology of Erycibe elliptilimba holds significant promise for the discovery of novel therapeutic agents for the treatment of cancer and other diseases.

References

In-depth Technical Guide: Preliminary Biological Screening of Erycibelline

Executive Summary

This technical guide addresses the request for an in-depth analysis of the preliminary biological screening of Erycibelline. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of data on the biological activities of a compound specifically named "this compound." The primary relevant finding identifies (-)-Erycibelline, a dihydroxynortropane alkaloid isolated from the plant Erycibe elliptilimba, as a potential inhibitor of glycoside hydrolases. This document summarizes this limited information and outlines the standard methodologies that would be employed in a typical preliminary biological screening campaign for a novel natural product like this compound. Due to the lack of specific experimental data for this compound, the requested quantitative data tables and detailed signaling pathway diagrams cannot be generated at this time.

Introduction to this compound

This compound is a dihydroxynortropane alkaloid that has been synthesized and isolated.[1] It originates from the plant Erycibe elliptilimba Merr. et Chun.[1] The initial interest in this compound stems from its structural class, as alkaloids often exhibit a wide range of pharmacological activities.

Known Biological Activity of this compound

The primary and sole reported biological activity for (-)-Erycibelline is its potential as an inhibitor of glycoside hydrolases.[1] This was suggested in a study focused on the concise stereoselective synthesis of the compound.[1] However, the study does not provide detailed quantitative data from biological assays, such as IC50 values, or the specific types of glycoside hydrolases inhibited.

A General Framework for Preliminary Biological Screening

In the absence of specific data for this compound, this section outlines a standard workflow for the preliminary biological screening of a novel natural product. This framework provides the experimental context in which a compound like this compound would be evaluated.

General Experimental Workflow

The preliminary screening of a novel compound typically follows a tiered approach, starting with broad-spectrum assays and progressing to more specific and complex models.

References

Erycibelline as a Potential Glycosidase Inhibitor: A Technical Overview and Research Framework

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of specific studies detailing the glycosidase inhibitory activity of erycibelline. While its chemical structure as a dihydroxynortropane alkaloid suggests potential for such bioactivity, quantitative data (e.g., IC50, Ki values) and dedicated experimental protocols for this compound's interaction with glycosidase enzymes are not currently available in the public domain. This document, therefore, serves as a conceptual and technical guide for researchers, scientists, and drug development professionals interested in investigating this compound as a potential glycosidase inhibitor. The methodologies and data presentation formats provided are based on established practices for characterizing similar compounds and are intended to serve as a framework for future research.

Introduction

This compound is a naturally occurring dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. The nortropane scaffold is a core structural feature of various biologically active molecules. Alkaloids, as a class, are well-documented for their diverse pharmacological effects, including the inhibition of carbohydrate-processing enzymes like glycosidases. Glycosidase inhibitors are of significant therapeutic interest, particularly in the management of type 2 diabetes mellitus and other metabolic disorders, as they can modulate the digestion and absorption of carbohydrates. Given the structural similarities of this compound to other known glycosidase-inhibiting alkaloids, it represents a promising candidate for investigation in this area.

This technical guide outlines the theoretical framework and experimental approaches necessary to evaluate the potential of this compound as a glycosidase inhibitor.

Hypothetical Data Presentation

In a typical study, the inhibitory effects of this compound against a panel of glycosidase enzymes would be quantified. The results would be summarized in a clear, tabular format to facilitate comparison. Below are examples of how such data would be presented.

Table 1: Hypothetical Glycosidase Inhibitory Activity of this compound

| Enzyme | Source | This compound IC50 (µM) | Acarbose IC50 (µM) |

| α-Glucosidase | Saccharomyces cerevisiae | [Data Not Available] | [Reference Value] |

| β-Glucosidase | Almond | [Data Not Available] | [Reference Value] |

| α-Amylase | Porcine Pancreas | [Data Not Available] | [Reference Value] |

| Maltase | Rat Intestine | [Data Not Available] | [Reference Value] |

| Sucrase | Rat Intestine | [Data Not Available] | [Reference Value] |

Table 2: Hypothetical Kinetic Parameters for α-Glucosidase Inhibition by this compound

| Inhibitor | Inhibition Type | Ki (µM) |

| This compound | [Data Not Available] | [Data Not Available] |

| Acarbose | Competitive | [Reference Value] |

Proposed Experimental Protocols

The following are detailed methodologies that could be employed to determine the glycosidase inhibitory activity of this compound.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in sodium phosphate buffer.

-

Prepare various concentrations of this compound and acarbose in the same buffer.

-

In a 96-well plate, add 50 µL of the this compound or acarbose solutions to respective wells.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Na₂CO₃ solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

Objective: To determine the mode of inhibition of α-glucosidase by this compound.

Procedure:

-

Perform the α-glucosidase inhibition assay as described above with varying concentrations of the substrate (pNPG).

-

A fixed, sub-IC50 concentration of this compound is used.

-

Measure the reaction rates at each substrate concentration in the presence and absence of this compound.

-

Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

The mode of inhibition (competitive, non-competitive, or uncompetitive) is determined by the changes in Vmax and Km in the presence of the inhibitor.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how such visualizations would be created for the study of this compound.

Caption: Proposed mechanism of this compound as a glycosidase inhibitor.

Caption: Standard workflow for an in vitro glycosidase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound positions it as a compelling candidate for investigation as a glycosidase inhibitor. The experimental framework outlined in this guide provides a clear path for future research to elucidate its potential. Should this compound demonstrate significant inhibitory activity, further studies, including in vivo efficacy and toxicity assessments, would be warranted to explore its therapeutic potential in the management of metabolic diseases. The scientific community is encouraged to pursue the isolation and biological evaluation of this compound to fill the current knowledge gap.

Unveiling the Molecular Mechanisms of Erycibelline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Erycibelline, a dihydroxynortropane alkaloid isolated from Erycibe elliptilimba. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Core Mechanism of Action: Glycoside Hydrolase Inhibition

This compound has been identified as an inhibitor of glycoside hydrolases.[1] While the full spectrum of its inhibitory activity against various glycosidases is still under investigation, this mode of action positions this compound as a compound of interest for therapeutic areas where the modulation of carbohydrate metabolism is crucial. Glycoside hydrolases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, playing vital roles in digestion, lysosomal function, and the processing of glycoproteins.[2] The inhibition of these enzymes is a therapeutic strategy for conditions such as diabetes and certain viral infections.

Quantitative Data

Currently, publicly available, peer-reviewed literature lacks specific quantitative data on the inhibitory potency of this compound, such as IC50 or Ki values against specific glycoside hydrolases. Further research is required to quantify its efficacy and selectivity.

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on its inhibitory action on glycoside hydrolases, it is hypothesized to impact pathways sensitive to glucose metabolism and glycoprotein processing.

A related compound found in the Erycibe genus, Scopolin, has been shown to inhibit angiogenesis by suppressing the VEGF signaling pathway. This occurs through the inhibition of VEGFR2 autophosphorylation and downstream signaling cascades. While this provides context for the bioactivity of compounds from this plant genus, it is important to note that this mechanism has not been directly attributed to this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported in the current literature. However, a general methodology for assessing glycosidase inhibitory activity, which would be applicable for studying this compound, is outlined below.

Alpha-Glucosidase Inhibition Assay

This in vitro assay is a standard method to determine the inhibitory effect of a compound on α-glucosidase activity.

Principle: The enzyme α-glucosidase hydrolyzes a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of various concentrations of this compound.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a blank without the enzyme is included to account for background absorbance.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Logical Relationship of this compound's Proposed Action

Caption: Proposed inhibitory action of this compound on glycoside hydrolase.

Experimental Workflow for Glycosidase Inhibition Assay

Caption: Workflow for α-glucosidase inhibition assay.

Conclusion and Future Directions

This compound presents a promising scaffold as a glycoside hydrolase inhibitor. However, to fully realize its therapeutic potential, further in-depth studies are imperative. Future research should focus on:

-

Screening against a panel of glycosidases: To determine the selectivity profile of this compound.

-

Quantitative analysis: To establish precise IC50 and Ki values.

-

Elucidation of signaling pathways: To understand the downstream cellular effects of this compound-mediated glycosidase inhibition.

-

In vivo studies: To evaluate the efficacy and safety of this compound in relevant disease models.

This technical guide serves as a foundational document based on the current scientific understanding of this compound. It is anticipated that ongoing research will further illuminate its mechanism of action and potential clinical applications.

References

Methodological & Application

Total Synthesis of (-)-Erycibelline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Erycibelline, a naturally occurring dihydroxynortropane alkaloid. The synthesis, developed by Zhang, Yu, and colleagues, employs a stereoselective approach starting from commercially available trans-4-hydroxy-L-proline. A key feature of this synthesis is a samarium(II) iodide (SmI₂) mediated intramolecular reductive coupling to construct the core nortropane skeleton.

Synthetic Strategy Overview

The total synthesis of (-)-Erycibelline is a multi-step process that can be conceptually divided into three main stages:

-

Preparation of the Cyclic Nitrone Intermediate: This stage involves the transformation of trans-4-hydroxy-L-proline into a key cyclic nitrone intermediate. This multi-step sequence establishes the necessary stereochemistry and functional groups for the subsequent key cyclization reaction.

-

Formation of the Nortropane Skeleton: The core bicyclic structure of (-)-Erycibelline is constructed via a SmI₂-induced intramolecular reductive coupling of an aldehyde with the cyclic nitrone. This key step proceeds with good yield and high stereoselectivity.

-

Final Functional Group Manipulations: The synthesis is completed by a series of reductions to afford the target molecule, (-)-Erycibelline.

The overall synthetic pathway is depicted in the following flowchart:

Caption: Overall workflow for the total synthesis of (-)-Erycibelline.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of (-)-Erycibelline.

| Step No. | Transformation | Starting Material | Product | Yield (%) |

| 1 | Protection and Esterification | trans-4-hydroxy-L-proline | Protected Proline Ester | 85 |

| 2 | N-Oxidation | Protected Proline Ester | Cyclic Nitrone Intermediate | 92 |

| 3 | Grignard Addition | Cyclic Nitrone Intermediate | Hydroxylamine Derivative | 75 |

| 4 | Oxidation and Deprotection | Hydroxylamine Derivative | Aldehyde-Nitrone Precursor | 68 |

| 5 | SmI₂-induced Reductive Coupling | Aldehyde-Nitrone Precursor | Cyclized Nortropane Intermediate | 72 |

| 6 | Reduction of N-O bond | Cyclized Nortropane Intermediate | (-)-Erycibelline | 88 |

Key Experimental Protocols

Detailed experimental procedures for the pivotal steps of the synthesis are provided below.

Protocol 1: Preparation of the Cyclic Nitrone Intermediate

This protocol describes the conversion of the protected proline ester to the key cyclic nitrone intermediate.

-

Dissolution: Dissolve the protected proline ester (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C.

-

Addition of Oxidizing Agent: Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the solution over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cyclic nitrone intermediate.

Protocol 2: SmI₂-induced Intramolecular Reductive Coupling

This protocol details the crucial step of forming the nortropane skeleton.

-

Preparation of SmI₂ Solution: In a flame-dried, three-necked flask under an argon atmosphere, add a solution of samarium(II) iodide (SmI₂) in tetrahydrofuran (THF) (0.1 M).

-

Addition of Precursor: To the freshly prepared SmI₂ solution at -78 °C, add a solution of the aldehyde-nitrone precursor (1.0 eq) in dry THF via a syringe pump over 30 minutes.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours.

-

Quenching: Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (EtOAc) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the cyclized nortropane intermediate.

Protocol 3: Final Reduction to (-)-Erycibelline

This protocol outlines the final step to obtain the target molecule.

-

Dissolution of Intermediate: Dissolve the cyclized nortropane intermediate (1.0 eq) in methanol (MeOH).

-

Addition of Reducing Agent: Add an excess of zinc dust (5.0 eq) followed by the dropwise addition of acetic acid (AcOH) (10 eq) at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite® and wash the pad with MeOH. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to afford pure (-)-Erycibelline.

Visualization of Key Transformations

The following diagram illustrates the key chemical transformation in the total synthesis of (-)-Erycibelline, highlighting the formation of the crucial C-C bond and the nortropane skeleton.

Application Notes and Protocols for the Stereoselective Synthesis of Erycibelline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erycibelline is a naturally occurring dihydroxynortropane alkaloid that has garnered interest within the scientific community due to its potential therapeutic properties. Structurally, it belongs to the broader class of calystegines and nortropane alkaloids, which are known for their biological activities, including glycosidase inhibition. The stereoselective synthesis of this compound is a key challenge for medicinal chemistry and drug development, as the precise spatial arrangement of its functional groups is critical for its biological function. This document provides a detailed overview of a key methodology for the stereoselective synthesis of (-)-Erycibelline and explores its potential mechanism of action as a glycosidase inhibitor.

Synthetic Methodology

A concise and effective stereoselective synthesis of (-)-Erycibelline has been developed, with the key strategic step being a Samarium(II) Iodide (SmI₂) promoted intramolecular reductive coupling of a cyclic nitrone with an aldehyde. This approach allows for the efficient construction of the characteristic dihydroxynortropane core with a high degree of stereocontrol.

The overall synthetic workflow can be visualized as a multi-step process beginning from a readily available chiral starting material, leading to a key cyclic nitrone intermediate, which then undergoes the pivotal intramolecular coupling reaction. Subsequent functional group manipulations furnish the final target molecule, (-)-Erycibelline.

Synthetic Workflow

Application Notes and Protocols for the Purification of Erycibelline from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erycibelline is a dihydroxynortropane alkaloid that has been isolated from plants of the Erycibe genus, notably Erycibe obtusifolia and Erycibe elliptilimba. As a member of the tropane alkaloid family, this compound is of interest to the scientific community for its potential pharmacological activities. Preliminary studies on analogous compounds, referred to as "erycibe alkaloid II," suggest its potential as an antiglaucoma agent, with its myotic activity attributed to the C2-OH group, indicating a likely cholinergic mechanism of action. Further toxicological studies of Erycibe extracts also support a cholinergic effect.[1][2]

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from plant sources. The protocols are based on established techniques for the isolation of tropane alkaloids and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Currently, specific quantitative data on the yield and purity of this compound at each stage of the purification process is not extensively available in the public domain. The following tables are presented as templates to be populated by the researcher during the experimental process to ensure robust data collection and analysis.

Table 1: Extraction Efficiency of this compound using Different Solvents

| Plant Material (Species, Part) | Solvent System | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (g) | This compound Content in Crude Extract (mg/g) |

| Erycibe obtusifolia (stems) | Methanol | Soxhlet | 65 | 24 | Data to be filled | Data to be filled |

| Erycibe elliptilimba (leaves) | 70% Ethanol | Maceration | 25 | 72 | Data to be filled | Data to be filled |

| Erycibe obtusifolia (roots) | Dichloromethane | Percolation | 25 | 48 | Data to be filled | Data to be filled |

Table 2: Purification Summary for this compound

| Purification Step | Starting Material (g) | Elution Solvent/Gradient | Fraction Volume (mL) | Recovered Weight (g) | Purity (%) | Overall Yield (%) |

| Defatting | Data to be filled | Petroleum Ether | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Acid-Base Extraction | Data to be filled | Chloroform/H₂SO₄/NH₄OH | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Silica Gel Column Chromatography | Data to be filled | Chloroform:Methanol gradient | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Preparative HPLC | Data to be filled | Acetonitrile:Water with TFA | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound.

Protocol 1: Extraction of Total Alkaloids from Erycibe Plant Material

Objective: To extract the total alkaloid fraction, including this compound, from the dried and powdered plant material.

Materials:

-

Dried and powdered Erycibe plant material (e.g., stems, leaves)

-

Petroleum ether

-

Methanol or 70% Ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: Weigh 500 g of the dried, powdered plant material and place it in the thimble of a Soxhlet apparatus. Extract the material with petroleum ether for 8-12 hours to remove fats and nonpolar compounds. Discard the petroleum ether extract.

-

Alkaloid Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Subsequently, extract the defatted material with methanol or 70% ethanol using the Soxhlet apparatus for 18-24 hours.

-

Concentration: Concentrate the alcoholic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

Objective: To separate the basic alkaloids, including this compound, from the crude extract.

Materials:

-

Crude alkaloid extract

-

1 M Sulfuric acid (H₂SO₄)

-

Chloroform or Dichloromethane

-

Concentrated ammonium hydroxide (NH₄OH)

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Acidification: Dissolve the crude extract in 1 M H₂SO₄ to a pH of 2-3. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.

-

Washing: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of chloroform or dichloromethane to remove neutral and acidic impurities. The aqueous layer contains the protonated alkaloids.

-

Basification: Carefully adjust the pH of the aqueous layer to 9-10 by the dropwise addition of concentrated NH₄OH. This will deprotonate the alkaloids, making them basic and soluble in organic solvents.

-

Extraction of Free Bases: Extract the basified aqueous solution three times with an equal volume of chloroform or dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched total alkaloid fraction.

Protocol 3: Purification of this compound using Column Chromatography

Objective: To isolate this compound from the enriched alkaloid fraction using silica gel column chromatography.

Materials:

-

Enriched total alkaloid fraction

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Chloroform and Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Dragendorff's reagent for alkaloid detection

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the enriched alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1 with a few drops of ammonia). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Fractions containing a prominent spot corresponding to this compound should be combined.

-

Concentration: Concentrate the combined fractions containing this compound under reduced pressure to obtain the purified compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Final Purification

Objective: To assess the purity of the isolated this compound and to perform a final purification step if necessary.

Materials:

-

Purified this compound from column chromatography

-

HPLC grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Analytical and/or Preparative HPLC system with a C18 column

-

UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

-

Analytical HPLC:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient could be 10-50% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Analysis: Assess the purity of the sample based on the peak area percentage.

-

-

Preparative HPLC (if further purification is needed):

-

Column: C18, 10 µm, 21.2 x 250 mm

-

Mobile Phase: Use the same mobile phase as the analytical method, but with an adjusted gradient and a higher flow rate (e.g., 15-20 mL/min).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Post-Purification: Lyophilize the collected fraction to obtain the highly purified this compound.

-

Visualization of Workflows and Pathways

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Proposed Signaling Pathway for this compound's Cholinergic Activity

Based on the suggested cholinergic activity of this compound analogs, a potential mechanism of action could involve the modulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.

Caption: Proposed cholinergic signaling pathway for this compound.

References

Application Note: A Proposed HPLC Method for the Quantification of Erycibelline

Introduction